molecular formula C37H45N5O9 B115650 Suc-Ala-Leu-Pro-Phe-AMC CAS No. 142997-31-7

Suc-Ala-Leu-Pro-Phe-AMC

Cat. No.: B115650
CAS No.: 142997-31-7
M. Wt: 703.8 g/mol
InChI Key: SNPHBYYALNEWEY-HPEBZSCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is particularly valuable in research due to its ability to release a fluorescent signal upon enzymatic cleavage, making it a useful tool for studying enzyme kinetics and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Leu-Pro-Phe-AMC typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated step-by-step using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) . After the peptide assembly, the final product is cleaved from the resin and deprotected to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high throughput and reproducibility. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for the purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions

Suc-Ala-Leu-Pro-Phe-AMC primarily undergoes enzymatic hydrolysis reactions. The compound is cleaved by PPIases, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) moiety . This reaction is highly specific and is used to quantify enzyme activity.

Common Reagents and Conditions

The enzymatic reactions involving this compound typically require buffer solutions to maintain optimal pH and ionic strength. Common reagents include Tris-HCl buffer, calcium chloride, and magnesium chloride . The reactions are usually carried out at physiological temperatures (37°C) to mimic biological conditions.

Major Products

The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property is exploited in various assays to measure enzyme activity .

Scientific Research Applications

Suc-Ala-Leu-Pro-Phe-AMC is widely used in scientific research due to its versatility and sensitivity. Some of its key applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Suc-Ala-Leu-Pro-Phe-AMC is unique due to its specific sequence, which provides high sensitivity and specificity for PPIase activity. Its ability to release a fluorescent signal upon cleavage makes it an invaluable tool in various biochemical and diagnostic assays .

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45N5O9/c1-21(2)17-28(41-34(47)23(4)38-31(43)14-15-32(44)45)37(50)42-16-8-11-29(42)36(49)40-27(19-24-9-6-5-7-10-24)35(48)39-25-12-13-26-22(3)18-33(46)51-30(26)20-25/h5-7,9-10,12-13,18,20-21,23,27-29H,8,11,14-17,19H2,1-4H3,(H,38,43)(H,39,48)(H,40,49)(H,41,47)(H,44,45)/t23-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPHBYYALNEWEY-HPEBZSCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Suc-Ala-Leu-Pro-Phe-AMC used in studying Pk-FKBP35?

A: this compound is a synthetic peptide substrate commonly used to assess the enzymatic activity of peptidyl-prolyl cis-trans isomerases (PPIases) []. Pk-FKBP35, a protein from the malaria parasite Plasmodium knowlesi, exhibits PPIase activity and is considered a potential drug target. By measuring the rate at which Pk-FKBP35 catalyzes the isomerization of this compound, researchers can quantify the enzyme's activity. This information is crucial for understanding the protein's function and for developing potential inhibitors that could disrupt its activity and combat malaria.

Q2: How does the study utilize this compound to investigate the functional domains of Pk-FKBP35?

A: The study aimed to understand the roles of specific domains within Pk-FKBP35: the FK506-binding domain (Pk-FKBD) and the tetratricopeptide repeat domain (Pk-TPRD) []. Researchers expressed and purified the full-length Pk-FKBP35 as well as the isolated Pk-FKBD. They then used this compound as a substrate to compare the enzymatic activity (kcat/KM) of the full-length protein to the isolated Pk-FKBD []. The study found that Pk-FKBD exhibited comparable PPIase activity to the full-length Pk-FKBP35, suggesting that this domain is primarily responsible for the enzymatic activity []. This finding helps clarify the functional roles of different regions within Pk-FKBP35 and informs future drug development efforts.

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